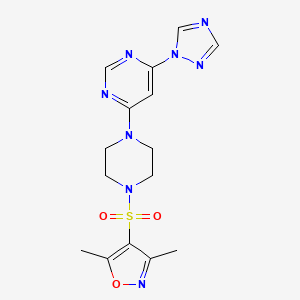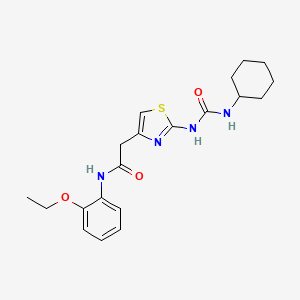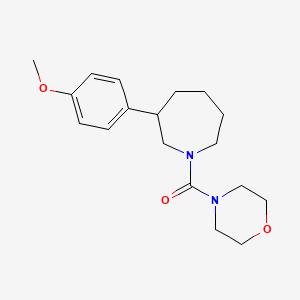
(3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
A notable application involves the synthesis of PET (Positron Emission Tomography) agents for imaging in neurological conditions such as Parkinson's disease. For example, the synthesis of a compound structurally similar to "(3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone," aimed for PET imaging of the LRRK2 enzyme in Parkinson's disease, demonstrates the potential of these compounds in neuroimaging. The process involves multiple synthesis steps, leading to a high radiochemical yield and purity, indicating the compound's suitability for in vivo imaging applications (Wang, Gao, Xu, & Zheng, 2017).
Chemical Reaction Pathways
Research into the chemical reactivity of related compounds has explored divergent pathways in reactions with cyclic secondary amines. Studies have shown that the solvent used can influence the reaction pathway, leading to different products, which is crucial for designing synthetic strategies for related compounds (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).
Structural Analysis and Derivatives
The structural analysis of derivatives, such as the synthesis and characterization of "12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one," highlights the diverse synthetic applications and structural insights of morpholino derivatives. These studies contribute to the understanding of structural configurations and potential functional applications of similar compounds (Bakare, John, Butcher, & Zalkow, 2005).
Antioxidant and Membrane-Protective Activity
The exploration of 2,6-diisobornylphenol derivatives, incorporating morpholino groups, has shown promising antioxidant and membrane-protective activities. Such studies indicate the potential therapeutic applications of morpholino derivatives in protecting biological membranes from oxidative stress (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).
Antitumor Activity
Further, compounds with morpholino and azepane structures have been synthesized and tested for their antitumor activities. Preliminary biological tests have demonstrated significant inhibition of cancer cell line proliferation, suggesting the potential use of these compounds in anticancer strategies (Tang & Fu, 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-22-17-7-5-15(6-8-17)16-4-2-3-9-20(14-16)18(21)19-10-12-23-13-11-19/h5-8,16H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOSHJXQOOLIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
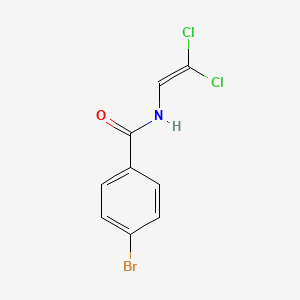
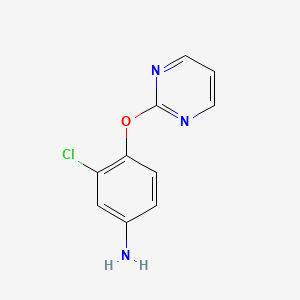
![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)
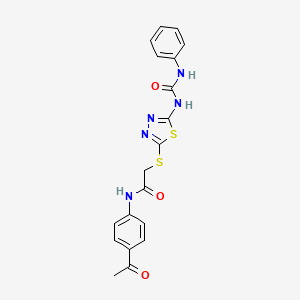
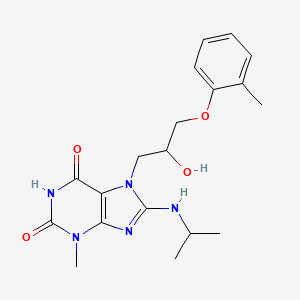

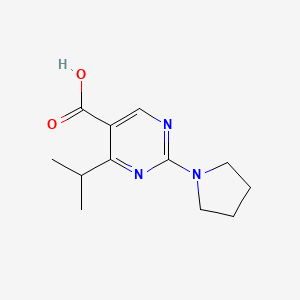
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)
![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)
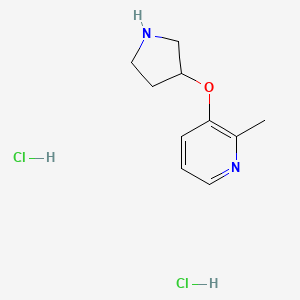
![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)
